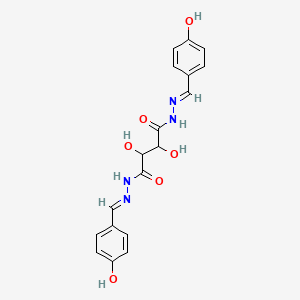![molecular formula C14H15N3O3 B6046669 1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6046669.png)
1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been widely researched for its potential applications in various fields. It is commonly known as Meldrum's acid and has a unique molecular structure that makes it an attractive target for scientific research. In
Wirkmechanismus
The mechanism of action of 1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is known to interact with certain biological molecules, such as enzymes and receptors, and modulate their activity. It has also been shown to have antimicrobial and antitumor properties.
Biochemical and Physiological Effects:
1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to modulate the activity of certain receptors, such as GABA receptors. In addition, it has been shown to have antitumor and antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its unique molecular structure, which makes it an attractive target for scientific research. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to investigate its potential use as a fluorescent probe for detecting biological molecules. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a unique chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method is complex, but it has several advantages for lab experiments. It has been shown to have various biochemical and physiological effects and has potential as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Synthesemethoden
The synthesis of 1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is by reacting Meldrum's acid with benzylamine and methylamine. The reaction takes place in the presence of a catalyst and requires careful temperature control and purification steps to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields. It has been used as a building block in the synthesis of complex organic molecules, such as pharmaceuticals, agrochemicals, and materials. It has also been investigated for its potential use as a fluorescent probe for detecting biological molecules.
Eigenschaften
IUPAC Name |
1-benzyl-5-(C,N-dimethylcarbonimidoyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9(15-2)11-12(18)16-14(20)17(13(11)19)8-10-6-4-3-5-7-10/h3-7,19H,8H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBMSGXDUJNXPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC)C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-(C,N-dimethylcarbonimidoyl)-6-hydroxypyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6046587.png)
![2-(4-methoxyphenyl)-N-({1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046595.png)
![methyl 3-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B6046608.png)
![N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine](/img/structure/B6046615.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046621.png)
![5-[(4-methoxyphenyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6046629.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B6046631.png)
![N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)


![N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B6046658.png)
![N-[4-(4-morpholinyl)phenyl]-N'-(4-phenoxyphenyl)thiourea](/img/structure/B6046659.png)
![4-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B6046692.png)
![5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6046698.png)